molecular formula C14H10BrN B14870035 2-Cyano-4-bromo methyl biphenyl CAS No. 1284227-57-1

2-Cyano-4-bromo methyl biphenyl

Cat. No.: B14870035
CAS No.: 1284227-57-1
M. Wt: 272.14 g/mol
InChI Key: JGVFSTYELULBTJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-bromo methyl biphenyl typically involves the bromination of 4’-methyl-2-cyanobiphenyl. The process includes the following steps :

    Bromination Reaction: In a reactor, add halogenated hydrocarbon solvent, 4’-methyl-2-cyanobiphenyl, radical initiator, and brominating agent. The reaction is carried out at approximately 50°C under nitrogen atmosphere.

    Filtration and Reaction with Diethyl Phosphite: After the bromination reaction, the solution is cooled to room temperature and filtered. Diethyl phosphite is then added to the filtrate, and the reaction is carried out at around 30°C.

    Crystallization: The reaction mixture is concentrated under reduced pressure at about 50°C, followed by crystallization with pure water to obtain the final product.

Industrial Production Methods

The industrial production of this compound follows similar steps but is optimized for large-scale production. The process is designed to be cost-effective, with high yield and minimal waste .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-bromo methyl biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Coupling Reactions: Catalysts such as palladium or nickel are often used in the presence of ligands and bases.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Coupling Reactions: Products include biphenyl derivatives with extended conjugation.

Scientific Research Applications

Mechanism of Action

As an intermediate in the synthesis of sartan drugs, 2-Cyano-4-bromo methyl biphenyl contributes to the formation of compounds that block the angiotensin II receptor. This action prevents the binding of angiotensin II, a peptide hormone that causes blood vessels to constrict, thereby lowering blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-4-bromo methyl biphenyl is unique due to its specific substitution pattern, which makes it a crucial intermediate in the synthesis of certain sartan drugs. Its bromine atom allows for further functionalization, making it versatile in organic synthesis .

Properties

CAS No.

1284227-57-1

Molecular Formula

C14H10BrN

Molecular Weight

272.14 g/mol

IUPAC Name

3-bromo-2-methyl-6-phenylbenzonitrile

InChI

InChI=1S/C14H10BrN/c1-10-13(9-16)12(7-8-14(10)15)11-5-3-2-4-6-11/h2-8H,1H3

InChI Key

JGVFSTYELULBTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C#N)C2=CC=CC=C2)Br

Origin of Product

United States

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